4-BROMO-DL-HOMOPHENYLALANINE
Overview
Description
4-BROMO-DL-HOMOPHENYLALANINE is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Amino Acids Synthesis
2-Amino-4-(4-bromophenyl)butanoic acid plays a crucial role in the synthesis of fluorescent d-amino acids. Maity, Honcharenko, and Strömberg (2015) demonstrated its use in creating aromatic d-amino acids with notable fluorescence properties, useful in peptide synthesis and bioimaging (Maity, Honcharenko, & Strömberg, 2015).
Antidiabetic Agent Synthesis
Nazir et al. (2018) utilized derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid in developing new indole-based scaffolds with anti-diabetic properties. They synthesized N-substituted acetamides showing promising results as antidiabetic agents (Nazir et al., 2018).
Intermediate for Thymidylate Syntheses Inhibitors
Yuan Guo-qing (2013) identified this compound as a key intermediate in creating new thymidylate syntheses inhibitors. This process offers low-cost and mild reaction conditions suitable for large-scale production (Yuan Guo-qing, 2013).
Spectroscopic and Docking Studies
Vanasundari et al. (2017) conducted spectroscopic investigations on derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid, finding potential in nonlinear optical materials and pharmaceutical applications. They extended their study to docking evaluations with proteins (Vanasundari et al., 2017).
Antimicrobial Activity
Mickevičienė et al. (2015) synthesized derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid with antimicrobial activity against various bacterial and fungal species, showing its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Novel Antifungal and Antioomycete Antibiotic
Lee et al. (2004) isolated a novel butanoic acid derivative, thiobutacin, with antifungal and antioomycete properties, highlighting the compound's potential in agricultural and pharmaceutical applications (Lee et al., 2004).
Surfactant Synthesis
Chen, Hu, and Fu (2013) synthesized a new surfactant containing a 2-Amino-4-(4-bromophenyl)butanoic acid derivative, demonstrating its potential in forming large-diameter premicellar aggregations, useful in various industrial applications (Chen, Hu, & Fu, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound can react with different nitrogen, oxygen, and sulfur nucleophiles to give non-natural amino acids characterized by basic or heterocyclic side chains .
Mode of Action
It is known that the bromide in the compound can undergo nucleophilic substitution, reacting with different nitrogen, oxygen, and sulfur nucleophiles . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294670 | |
Record name | α-Amino-4-bromobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-77-2 | |
Record name | α-Amino-4-bromobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-4-bromobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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